REACTION_CXSMILES
|
[F:1][S:2]([F:15])([F:14])([F:13])([F:12])[C:3]1[CH:4]=[C:5]([N+:9]([O-])=O)[CH:6]=[CH:7][CH:8]=1.O.Cl>C(O)(C)C>[F:1][S:2]([F:12])([F:13])([F:14])([F:15])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[NH2:9]
|
Name
|
Reduced iron
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
FS(C=1C=C(C=CC1)[N+](=O)[O-])(F)(F)(F)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool slightly
|
Type
|
FILTRATION
|
Details
|
before being filtered through Hyflo
|
Type
|
WASH
|
Details
|
The Hyflo was washed with more isopropanol
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a little diethyl ether
|
Type
|
ADDITION
|
Details
|
the solution was treated with solid sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
to remove the inorganics the solution
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the oily residue was distilled in a Kugelrohr apparatus
|
Type
|
CUSTOM
|
Details
|
The title compound was collected as a colourless oil, bp 110° C. (oven temperature) at 12 mmHg, which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Name
|
|
Type
|
|
Smiles
|
FS(C=1C=C(N)C=CC1)(F)(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |